molecular formula C19H30N4O2 B5573999 1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide

Numéro de catalogue: B5573999
Poids moléculaire: 346.5 g/mol
Clé InChI: CLXVAQBLQVHTPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.23687621 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetic Studies and Metabolism

Research on novel anaplastic lymphoma kinase (ALK) inhibitors has identified compounds with potential cancer treatment applications. These studies have investigated the pharmacokinetics, including hydrolysis-mediated clearance, and enzymatic stability, aiming to optimize the balance between stability in plasma and potency against ALK. Efforts to minimize enzymatic hydrolysis led to the discovery of several analogs with improved in vivo stability. However, these more stable compounds often showed reduced potency, highlighting the challenges in drug development for cancer therapy (Teffera et al., 2013).

Medicinal Chemistry Strategies

In the development of androgen receptor antagonists for castration-resistant prostate cancer (CRPC), strategies to avoid rapid metabolism by aldehyde oxidase (AO) have been explored. By altering the heterocycle or blocking the reactive site, researchers have successfully reduced AO-mediated oxidation, which could have implications for other drug discovery programs aiming to improve the metabolic stability of therapeutic agents (Linton et al., 2011).

Conformational Analysis and Design

The study of thioperamide, a potent H3-receptor antagonist, has provided insights into the design of new antagonists using its structure as a template. Conformational analysis, including minimum-energy conformations and molecular mechanics, has been utilized to understand the structural basis of its activity and guide the development of novel H3-receptor antagonists (Plazzi et al., 1997).

Cyclization Reactions and Synthesis

The cyclization of α-(N-acyl-hydroxyamino) acid esters has been investigated for the synthesis of imidazolidine-4-one derivatives and 2,5-piperazinedione derivatives. This research highlights the potential of cyclization reactions in creating structurally diverse compounds for pharmaceutical applications (Shin et al., 1975).

Mixed Ligand Complexes

Studies on mixed ligand fac-tricarbonyl complexes have explored the synthesis and potential applications of bioactive molecule labeling. This [2 + 1] approach enables the labeling of molecules with specific donor sites, influencing the physico-chemical properties of the conjugates, which could have implications for diagnostic imaging and targeted therapy (Mundwiler et al., 2004).

Propriétés

IUPAC Name

1-cyclopentyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-14(2)11-22-13-20-9-17(22)10-21-19(25)15-7-8-18(24)23(12-15)16-5-3-4-6-16/h9,13-16H,3-8,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVAQBLQVHTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CNC(=O)C2CCC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.